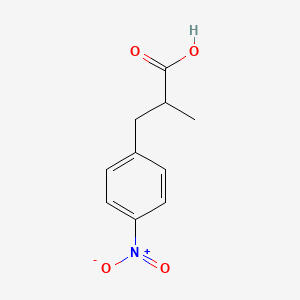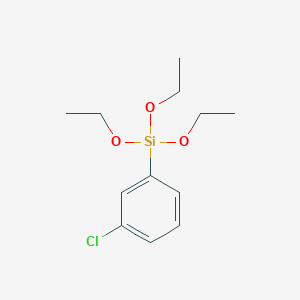
(3-Chlorophenyl)triethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorophenyl)triethoxysilane is an organosilicon compound with the chemical formula C12H19ClO3Si. It is a colorless to pale yellow liquid that is used in various chemical applications, particularly in the field of materials science. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the production of advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3-Chlorophenyl)triethoxysilane can be synthesized through several methods. One common method involves the reaction of 3-chlorophenylmagnesium bromide with triethoxysilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, this compound is often produced through a continuous flow process. This method involves the continuous addition of reactants to a reactor, where the reaction takes place under controlled conditions. The product is then continuously removed from the reactor, allowing for efficient production of large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chlorophenyl)triethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: The silanol groups formed during hydrolysis can further react to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, often in the presence of an acid or base catalyst.
Condensation: Silanol groups, often catalyzed by acids or bases.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Polymeric siloxanes.
Substitution: Various substituted silanes, depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Chlorophenyl)triethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its ability to form strong bonds with both organic and inorganic materials
Mécanisme D'action
The mechanism of action of (3-Chlorophenyl)triethoxysilane primarily involves the formation of strong covalent bonds with various substrates. The compound’s triethoxysilane groups can undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. These bonds are responsible for the compound’s ability to enhance the properties of materials by improving their adhesion, durability, and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxysilane: Similar to (3-Chlorophenyl)triethoxysilane but with methoxy groups instead of ethoxy groups.
(3-Chloropropyl)trimethoxysilane: Contains a propyl group instead of a phenyl group and methoxy groups instead of ethoxy groups
Uniqueness
This compound is unique due to its phenyl group, which imparts different chemical properties compared to its alkyl-substituted counterparts. The presence of the phenyl group can influence the compound’s reactivity and the properties of the materials it is used to modify.
Propriétés
Numéro CAS |
53392-05-5 |
|---|---|
Formule moléculaire |
C12H19ClO3Si |
Poids moléculaire |
274.81 g/mol |
Nom IUPAC |
(3-chlorophenyl)-triethoxysilane |
InChI |
InChI=1S/C12H19ClO3Si/c1-4-14-17(15-5-2,16-6-3)12-9-7-8-11(13)10-12/h7-10H,4-6H2,1-3H3 |
Clé InChI |
NVTQIOPTWYVSFR-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C1=CC(=CC=C1)Cl)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B13414213.png)
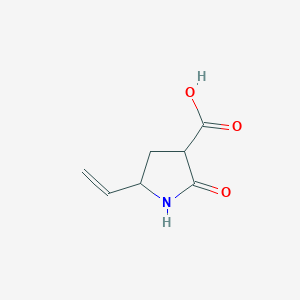
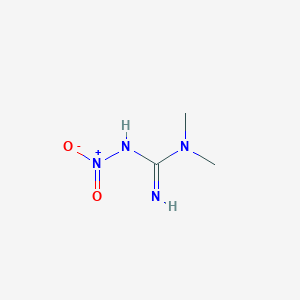
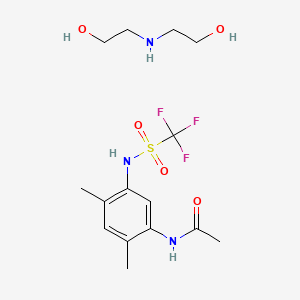


![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one](/img/structure/B13414251.png)
![Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate](/img/structure/B13414253.png)

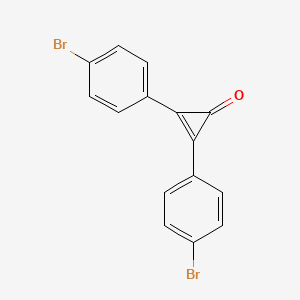
![3-(17-Ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosan-23-yl)propanoic acid](/img/structure/B13414272.png)
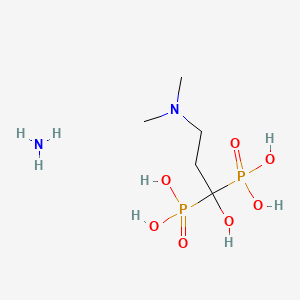
![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)
